5-Bromo-2-chloropyridin-3-OL
CAS No.: 286946-77-8
Cat. No.: VC2372220
Molecular Formula: C5H3BrClNO
Molecular Weight: 208.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 286946-77-8 |
---|---|
Molecular Formula | C5H3BrClNO |
Molecular Weight | 208.44 g/mol |
IUPAC Name | 5-bromo-2-chloropyridin-3-ol |
Standard InChI | InChI=1S/C5H3BrClNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H |
Standard InChI Key | KVDIPLHFSIUSIK-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1O)Cl)Br |
Canonical SMILES | C1=C(C=NC(=C1O)Cl)Br |
Introduction
Chemical Structure and Properties
5-Bromo-2-chloropyridin-3-OL (CAS No. 286946-77-8) is a pyridine derivative with the molecular formula C5H3BrClNO and a molecular weight of 208.44 g/mol . The compound features a pyridine ring with three substituents: a bromine atom at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position . This particular arrangement of halogen atoms and the hydroxyl group contributes to its unique chemical reactivity and potential biological activities.
Physical Properties
The physical properties of 5-Bromo-2-chloropyridin-3-OL are summarized in Table 1, providing essential information for researchers and chemists working with this compound.
Table 1: Physical Properties of 5-Bromo-2-chloropyridin-3-OL
Chemical Identifiers
For proper identification and database referencing, the chemical identifiers of 5-Bromo-2-chloropyridin-3-OL are provided in Table 2.
Table 2: Chemical Identifiers of 5-Bromo-2-chloropyridin-3-OL
Structural Characteristics
The structure of 5-Bromo-2-chloropyridin-3-OL possesses several key features that influence its chemical behavior. The pyridine ring provides a basic nitrogen atom that can participate in hydrogen bonding and coordinate with metal ions. The halogen substituents (bromine and chlorine) create electron-deficient sites that can participate in nucleophilic substitution reactions, making this compound valuable for further functionalization.
Structural Significance
The presence of both bromine and chlorine atoms, along with a hydroxyl group on the pyridine ring, creates a unique electronic environment. The hydroxyl group at the 3-position can participate in hydrogen bonding interactions, while the halogen atoms provide sites for potential substitution reactions. This combination of functional groups contributes to the compound's utility as a building block in organic synthesis and drug development.
Synthesis Methods
The synthesis of 5-Bromo-2-chloropyridin-3-OL typically involves halogenation reactions on pyridine derivatives. Several routes have been documented in the literature, with variations in reagents and conditions affecting yield and purity.
Common Synthetic Routes
One documented synthesis route involves the bromination of 2-chloro-3-hydroxypyridine using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in acidic conditions, with careful temperature control to ensure selectivity for the 5-position.
Another approach involves starting with 3-hydroxypyridine, which undergoes sequential halogenation reactions to introduce both the bromine and chlorine atoms. This multi-step process requires careful control of reaction conditions to achieve the desired substitution pattern.
Reaction Mechanism
The mechanism for the halogenation of pyridine derivatives typically involves electrophilic aromatic substitution, where the halogen acts as an electrophile. The hydroxyl group on the pyridine ring directs the incoming electrophile to specific positions through its electron-donating effects. Control of reaction conditions, including temperature, solvent, and catalyst, is crucial for achieving selectivity in the halogenation process.
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of 5-Bromo-2-chloropyridin-3-OL. These methods provide valuable information about the compound's structure, purity, and interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy reveals the hydrogen and carbon environments within the molecule. The 1H NMR spectrum of 5-Bromo-2-chloropyridin-3-OL typically shows signals for the aromatic protons and the hydroxyl proton. The 13C NMR spectrum provides information about the carbon atoms in the pyridine ring and those bearing the halogen substituents.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of 5-Bromo-2-chloropyridin-3-OL and to identify its fragmentation pattern. The presence of bromine and chlorine atoms creates characteristic isotope patterns in the mass spectrum, which can be used for identification purposes.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in 5-Bromo-2-chloropyridin-3-OL, including the hydroxyl group (O-H stretch) and the C-Br and C-Cl bonds. These spectral features provide further confirmation of the compound's structure.
Applications in Chemical Research
5-Bromo-2-chloropyridin-3-OL serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Applications
In pharmaceutical research, 5-Bromo-2-chloropyridin-3-OL has been utilized as a building block for the synthesis of more complex molecules with therapeutic potential. For instance, it has been involved in the preparation of Vadadustat, a drug used for treating anemia associated with chronic kidney disease. The reactive sites on the molecule, particularly the halogen substituents, allow for further functionalization through various chemical reactions, including cross-coupling reactions and nucleophilic substitutions.
Intermediates in Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of heterocyclic compounds with diverse applications. The halogen substituents provide sites for cross-coupling reactions, such as Suzuki-Miyaura coupling, which can introduce carbon-carbon bonds to build more complex structures.
Comparison with Similar Compounds
Understanding the structural and functional relationships between 5-Bromo-2-chloropyridin-3-OL and similar compounds provides insights into structure-activity relationships and potential applications.
Structural Analogues
Several structural analogues of 5-Bromo-2-chloropyridin-3-OL exist, with variations in the position of substituents or the nature of the halogen atoms. Table 4 presents a comparison of 5-Bromo-2-chloropyridin-3-OL with some of its structural analogues.
Table 4: Comparison of 5-Bromo-2-chloropyridin-3-OL with Structural Analogues
Structure-Activity Relationships
The position and nature of substituents on the pyridine ring significantly influence the chemical reactivity and potential biological activities of these compounds. For instance, the presence of a hydroxyl group can enhance solubility and provide a site for hydrogen bonding interactions, while the position of halogen atoms affects the electronic distribution and reactivity patterns of the molecule.
Recent Research and Developments
Recent research on 5-Bromo-2-chloropyridin-3-OL and related compounds has focused on exploring their potential as building blocks in the synthesis of pharmaceutically active compounds and investigating their biological properties.
Synthesis Optimization
Efforts to optimize the synthesis of 5-Bromo-2-chloropyridin-3-OL have been undertaken to improve yield, selectivity, and environmental sustainability. These include the development of more efficient halogenation methods and the exploration of alternative reaction conditions.
Pharmaceutical Applications
Research into the pharmaceutical applications of 5-Bromo-2-chloropyridin-3-OL continues to evolve, with a focus on its potential as a precursor for developing new therapeutic agents. The reactive sites on the molecule provide opportunities for further functionalization to create compounds with targeted biological activities.
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